

An In-depth Technical Guide to the Chemical Structure and Properties of Ketanserinol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketanserinol is the principal and pharmacologically active metabolite of Ketanserin, a selective S2-serotonergic antagonist. Understanding the chemical structure and properties of **Ketanserinol** is crucial for a comprehensive grasp of Ketanserin's overall pharmacological profile, including its therapeutic effects and potential side effects. This technical guide provides a detailed overview of **Ketanserinol**, focusing on its chemical structure, physicochemical properties, pharmacological actions, and relevant experimental methodologies.

Chemical Structure and Identification

Ketanserinol is formed in the body through the metabolic reduction of the ketone group in Ketanserin.[1] This structural modification significantly influences its pharmacological activity and pharmacokinetic profile.

Table 1: Chemical Identification of **Ketanserinol**



Identifier	Value	
IUPAC Name	3-(2-(4-((4-fluorophenyl) (hydroxy)methyl)piperidin-1-yl)ethyl)quinazoline- 2,4(1H,3H)-dione[2]	
CAS Number	76330-73-9[2]	
Molecular Formula	C22H24FN3O3[2]	
Molecular Weight	397.45 g/mol [2]	
SMILES	O=C(N1CCN2CCC(C(C3=CC=C(F)C=C3)O)CC 2)NC4=C(C=CC=C4)C1=O[2]	
InChI Key	CSAITASUWRGAOT-UHFFFAOYSA-N[2]	

Physicochemical Properties

The physicochemical properties of **Ketanserinol** are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for **Ketanserinol**'s melting point, boiling point, and pKa are not readily available in the reviewed literature, the properties of its parent compound, Ketanserin, offer valuable insights.

Table 2: Physicochemical Properties

Property	Value	
Melting Point	Not available for Ketanserinol. (Ketanserin: 231.0 °C)[1]	
Boiling Point	Not available for Ketanserinol.	
рКа	Not available for Ketanserinol. (Ketanserin: 7.5) [1]	
Solubility	Soluble in DMSO.[3]	

Pharmacological Properties



Ketanserinol functions as a competitive antagonist of serotonin (5-HT) receptors, exhibiting a notable affinity for the 5-HT2A receptor subtype. Its antagonistic activity at these receptors is believed to contribute to the overall pharmacological effects observed after the administration of Ketanserin.

Table 3: Pharmacological Data for **Ketanserinol**

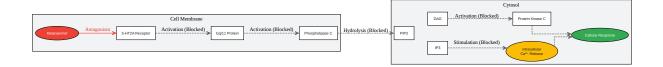
Parameter	Value	Receptor Subtype
КВ	6.5	5-HT (large coronary arteries)
КВ	6.4	5-HT (pulmonary arteries)[3]

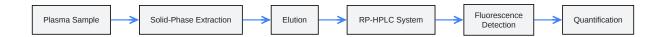
The metabolic equilibrium between Ketanserin and **Ketanserinol** is shifted towards **Ketanserinol**, suggesting that it plays a significant role in the duration of action of the parent drug.[4]

Signaling Pathways

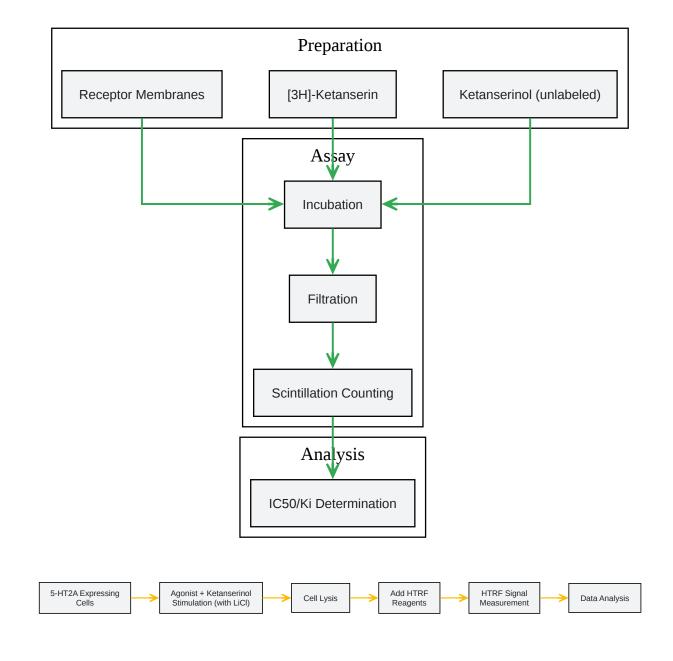
As a 5-HT2A receptor antagonist, **Ketanserinol** is expected to modulate the Gq/11 signaling pathway. The binding of an agonist to the 5-HT2A receptor typically activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, **Ketanserinol** inhibits this entire downstream cascade.











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